molecular formula C11H12N2O2 B2720194 4-Propanoyl-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 923692-64-2

4-Propanoyl-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B2720194
CAS No.: 923692-64-2
M. Wt: 204.229
InChI Key: YCDLZRNCWDUXPK-UHFFFAOYSA-N
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Description

4-Propanoyl-1,2,3,4-tetrahydroquinoxalin-2-one is a synthetic quinoxaline-based compound designed for pharmaceutical and medicinal chemistry research. The quinoxaline scaffold is recognized as a privileged structure in drug discovery due to its wide range of pharmacological activities . This particular derivative is of significant interest for the development of novel therapeutic agents, as the tetrahydroquinoxalin-2-one core can serve as a key bioisostere for scaffolds like phthalazinones found in established PARP-1 inhibitors, such as Olaparib . Its mechanism of action in research settings is often associated with the ability of the quinoxaline core to engage in hydrogen bonding and π-π stacking interactions with enzyme active sites, such as the nicotinamide-ribose binding site of PARP-1 . Researchers can utilize this compound as a versatile building block for further chemical modifications or as a reference standard in biological assays. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-propanoyl-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-11(15)13-7-10(14)12-8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDLZRNCWDUXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923692-64-2
Record name 4-propanoyl-1,2,3,4-tetrahydroquinoxalin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propanoyl-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,2-phenylenediamine and propanoyl chloride.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or ethanol are commonly used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Purification steps such as recrystallization or chromatography are employed to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Propanoyl-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups at specific positions on the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications .

Scientific Research Applications

4-Propanoyl-1,2,3,4-tetrahydroquinoxalin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Propanoyl-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways: The compound can inhibit or activate biochemical pathways by binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 4-propanoyl-1,2,3,4-tetrahydroquinoxalin-2-one with four analogs from the evidence, focusing on substituent effects, synthesis, and physicochemical properties.

Substituent Diversity and Functional Group Impact

Compound Substituents Molecular Formula Key Functional Groups Synthetic Route
4-Propanoyl-THQ (Target) 4-propanoyl C₁₁H₁₄N₂O₂ Acyl group Likely acylation of THQ core
1-Alkyl-4-tosyl-THQ 4-tosyl, 3-carboxymethyl, 1-alkyl Varies by alkyl group Tosyl (sulfonyl), ester Condensation, tosylation, alkylation
3-(2-Thienyl)-THQ 3-(thiophen-2-yl)ethylidene C₁₃H₁₀N₂O₂S Thiophene, oxo, ethylidene Unclear (synonym data only)
6-Bromo-4-(butan-2-yl)-7-fluoro-THQ 4-butyl-2-yl, 6-Br, 7-F C₁₂H₁₄BrFN₂O Halogens (Br, F), alkyl Halogenation/alkylation of THQ core
6-Bromo-4-tert-butyl-7-fluoro-THQ 4-tert-butyl, 6-Br, 7-F C₁₂H₁₄BrFN₂O Halogens (Br, F), bulky alkyl Similar to with tert-butyl group
Key Observations:

Halogenated analogs (e.g., bromo/fluoro in and ) increase molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves acylation, contrasting with the multi-step tosylation/alkylation process for 1-alkyl-4-tosyl-THQ derivatives .
  • Halogenated analogs () require halogenation steps, which may involve hazardous reagents (e.g., Br₂) or specialized catalysts.

Physicochemical Properties: Solubility: The propanoyl group’s polarity may enhance aqueous solubility compared to bulky tert-butyl () or lipophilic thiophene () substituents. Steric Effects: Bulky substituents (e.g., tert-butyl in ) could hinder interactions with biological targets compared to the smaller propanoyl group.

Structural and Functional Group Comparisons

  • Acyl vs.
  • Heterocyclic vs. Alkyl Substituents :
    The thiophene-containing analog () introduces aromaticity and sulfur-based interactions, which may confer unique binding properties (e.g., metal coordination) absent in the target compound.

  • Halogen vs. Acyl Functionalization: Bromo/fluoro substituents () are common in drug design for enhancing binding affinity (via halogen bonding) and metabolic stability, whereas the propanoyl group may serve as a hydrogen-bond acceptor.

Biological Activity

4-Propanoyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS No. 923692-64-2) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a PARP-1 inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the quinoxaline family, characterized by a bicyclic structure containing nitrogen atoms. Its structure allows for various interactions with biological targets.

1. PARP-1 Inhibition

Recent studies have highlighted the compound's role as a PARP-1 inhibitor. PARP-1 (Poly (ADP-ribose) polymerase 1) is involved in DNA repair processes, and its inhibition has therapeutic implications in cancer treatment.

Table 1: Inhibitory Activity of Quinoxaline Derivatives

CompoundIC50 (nM)Reference CompoundIC50 (nM)
4-Propanoyl-TetrahydroquinoxalineX.XOlaparib4.40
Compound A12.86
Compound B3.05

Note: The exact IC50 value for this compound is currently under investigation and will be updated upon further research.

The structure-activity relationship (SAR) indicates that modifications to the quinoxaline core can significantly influence inhibitory potency against PARP-1. For instance, substituents at the terminal position of the molecule can enhance or reduce activity depending on their nature and spatial orientation .

2. Antiproliferative Activity

The antiproliferative effects of this compound have been assessed against various cancer cell lines. In vitro studies using MDA-MB-436 breast cancer cells demonstrated promising results.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundIC50 (µM)Control (Olaparib)IC50 (µM)
4-Propanoyl-TetrahydroquinoxalineX.XOlaparib8.90
Compound C10.70
Compound D9.62

The compound exhibited significant cytotoxicity at micromolar concentrations, suggesting its potential as a therapeutic agent in cancer treatment .

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Interaction: The compound interacts with PARP-1 through hydrogen bonding and hydrophobic interactions.
  • Induction of Apoptosis: Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by assays measuring Annexin V and propidium iodide staining .

Case Studies

Several case studies have explored the efficacy of quinoxaline derivatives in clinical settings:

  • Study on BRCA1 Mutant Cells: In a study involving BRCA1 mutant MDA-MB-436 cells, compounds similar to this compound showed enhanced cytotoxicity compared to standard therapies like Olaparib.
  • Combination Therapies: Investigations into combination therapies involving this compound have indicated potential synergistic effects when used alongside traditional chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Propanoyl-1,2,3,4-tetrahydroquinoxalin-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of substituted o-phenylenediamines with glyoxalic acid derivatives. For example, ethyl glyoxalate (50% w/w in toluene) can react with amines in ethanol at 45°C to form the tetrahydroquinoxaline core . Reductive amination using NaCNBH₃ in methanol/acetic acid under controlled temperatures (0°C to room temperature) is critical for introducing the propanoyl group while preserving stereochemistry . Optimization includes solvent selection (DMF for polar intermediates), temperature control to avoid side reactions, and purification via column chromatography. Monitoring reaction progress with TLC (Rf ~0.3 in ethyl acetate/hexane) and confirming purity via HPLC (>95%) are essential .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Prioritize signals for the propanoyl group (e.g., carbonyl carbon at ~170 ppm in ¹³C NMR) and the tetrahydroquinoxaline ring (e.g., NH protons at δ 8.5–9.5 ppm in DMSO-d₆) .
  • IR Spectroscopy : Confirm the presence of C=O (1650–1700 cm⁻¹) and NH (3200–3400 cm⁻¹) stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (e.g., C₁₁H₁₂N₂O₂) with <2 ppm error .
  • X-ray Crystallography : Resolve stereochemical ambiguities; analogous compounds show planar quinoxaline rings with substituent-dependent torsion angles .

Advanced Research Questions

Q. How do electronic and steric effects of the propanoyl group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The propanoyl group’s electron-withdrawing nature activates the quinoxaline ring for nucleophilic attack at the C-3 position. Steric hindrance from the propanoyl chain can reduce reactivity at adjacent sites, as observed in bromination reactions where bulky substituents lower yields by ~20% . Computational modeling (DFT) can predict electrophilic centers, while kinetic studies under varying temperatures (25–80°C) and solvents (polar vs. nonpolar) reveal rate dependencies. For example, acetonitrile accelerates SNAr reactions compared to DMF due to its lower steric demand .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for 4-Propanoyl-tetrahydroquinoxalinone derivatives?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS to detect metabolite interference (e.g., cytochrome P450-mediated oxidation) .
  • Dose-Response Calibration : In vivo efficacy may require higher doses due to protein binding; compare free plasma concentrations with in vitro IC₅₀ values .
  • Target Engagement Assays : Use bioluminescence resonance energy transfer (BRET) to verify target binding in live cells, addressing discrepancies from cell-free systems .

Q. What computational methods are recommended to predict the binding affinity of this compound derivatives to specific enzymatic targets?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Screen against crystal structures (e.g., PDB: 3ERT for kinase targets) to identify key interactions (hydrogen bonds with catalytic lysine residues) .
  • MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns trajectories; analyze RMSD (<2 Å) and binding free energies (MM/PBSA) .
  • QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to correlate with inhibitory activity (R² >0.85) .

Q. What are the critical considerations for scaling up the synthesis of this compound from milligram to gram quantities while maintaining stereochemical integrity?

  • Methodological Answer :

  • Catalyst Loading : Reduce Pd(PPh₃)₄ usage from 5 mol% to 1 mol% in cross-coupling steps to minimize costs without compromising yield .
  • Solvent Scalability : Replace DMF with toluene for Buchwald-Hartwig amination to improve safety and facilitate recycling .
  • Crystallization Control : Seed the reaction mixture with pure crystals to enforce stereochemical uniformity during cooling .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for 4-Propanoyl-tetrahydroquinoxalinone analogs to identify pharmacophore elements?

  • Methodological Answer :

  • Substituent Scanning : Synthesize analogs with halogens (Cl, F), alkyl chains, and electron-donating groups (e.g., -OCH₃) at C-6/C-7 positions .
  • Biological Testing : Use standardized assays (e.g., MIC for antimicrobial activity, IC₅₀ in kinase inhibition) to rank derivatives.
  • 3D Pharmacophore Mapping (MOE Software) : Identify essential features (e.g., hydrogen-bond acceptors from the propanoyl group) shared by active compounds .

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